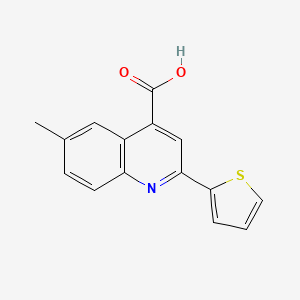

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQFSFCRQKKUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355646 | |

| Record name | 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31792-49-1 | |

| Record name | 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid typically involves the condensation of 2-thiophenecarboxaldehyde with 6-methylquinoline-4-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated under reflux to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of quinoline-4-carboxylic acids exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Case Study : A study evaluated the cytotoxicity of quinoline derivatives against multiple human cancer cell lines. The results indicated that certain modifications to the quinoline structure enhanced their selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Antibacterial Properties

The antibacterial activity of this compound has also been investigated. Compounds in this class have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in these compounds often lead to increased antibacterial efficacy compared to traditional antibiotics .

Case Study : A series of synthesized quinoline derivatives were tested for their antibacterial properties using the agar diffusion method. Results indicated that specific structural features significantly enhanced their activity against both Gram-positive and Gram-negative bacteria .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:

- Condensation Reactions : Utilizing thioamide derivatives and other electrophiles to form the quinoline structure.

- Cyclization Techniques : Employing cyclization methods to construct the quinoline ring while introducing the thienyl group at the appropriate position.

These methods allow for the efficient production of this compound with high yields and purity.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science, particularly in the development of organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Substituents like 4-propylphenyl increase steric bulk, reducing solubility but improving membrane permeability.

Physicochemical Properties

- Solubility: Carboxylic acid derivatives generally exhibit poor aqueous solubility. For example, 6-methoxy-2-phenylquinoline-4-carboxylic acid has a melting point of 226–228°C , whereas methyl esters (e.g., methyl 6-chloro-2-methylquinoline-3-carboxylate) show improved solubility in organic solvents .

- Stability : Thienyl derivatives may exhibit lower photostability than phenyl analogs due to sulfur’s susceptibility to oxidation .

Biological Activity

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core substituted with a methyl group and a thienyl group, which may influence its biological activity. The presence of these functional groups is believed to enhance its interaction with biological targets.

Anticancer Activity

Numerous studies have explored the anticancer potential of quinoline derivatives, including this compound. Research indicates that similar compounds can act as inhibitors of P-glycoprotein (P-gp), a protein that plays a crucial role in multidrug resistance in cancer therapy.

Case Study: P-glycoprotein Inhibition

- A study synthesized various quinoline derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited significant P-gp inhibitory activity, suggesting that modifications in the quinoline structure could enhance efficacy against drug-resistant cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Staphylococcus aureus | 0.0195 mg/mL |

| Candida albicans | 0.039 mg/mL |

These values indicate promising antimicrobial potential, warranting further exploration into structure-activity relationships (SAR) to optimize efficacy .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Inhibition of Tubulin Assembly : Similar compounds have been shown to inhibit tubulin assembly, which is critical for cancer cell proliferation.

- Histone Deacetylase (HDAC) Inhibition : Quinoline derivatives are being studied as HDAC inhibitors, which play a role in regulating gene expression related to cancer progression .

- Antimicrobial Mechanisms : The exact mechanisms by which this compound exerts antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings and Future Directions

Ongoing research is focused on elucidating the full spectrum of biological activities and mechanisms associated with this compound. Future studies are expected to:

- Conduct in vivo evaluations to assess therapeutic efficacy and safety profiles.

- Explore SAR to identify modifications that enhance potency and selectivity.

- Investigate potential synergistic effects when combined with existing therapies for cancer and infections.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.